molecular formula C18H22N4O2S B14812797 6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine

6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine

Cat. No.: B14812797
M. Wt: 358.5 g/mol
InChI Key: CYSCYSCNHFTWFQ-UHFFFAOYSA-N
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Description

6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with a tert-butylsulfonyl group and a pyrazolylamine moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine typically involves multiple steps. One common method starts with the preparation of 5-{[(4-iodophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione. This intermediate is synthesized by heating Meldrum’s acid with triethyl orthoformate and 4-iodoaniline . The next step involves the formation of 6-iodo-4-quinolinol by heating the intermediate in diphenyl ether . Finally, the desired compound is obtained by reacting 6-iodo-4-quinolinol with tert-butylsulfonyl chloride and 4,5-dimethyl-1H-pyrazole under appropriate conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfonyl group can be oxidized under strong oxidizing conditions.

    Reduction: The quinoline ring can be reduced using suitable reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to partially or fully hydrogenated quinoline derivatives.

Scientific Research Applications

6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activity. Its combination of a tert-butylsulfonyl group and a pyrazolylamine moiety makes it a valuable compound for various research applications.

Biological Activity

6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine is a synthetic compound that has garnered attention due to its potential biological activities, particularly as a kinase inhibitor. The compound features a unique structural composition that combines a quinoline core with a sulfonyl group and a pyrazole moiety, which may enhance its solubility and reactivity, contributing to its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O2S, with a molecular weight of approximately 358.5 g/mol. The structural representation includes key functional groups that are critical for its biological activity.

PropertyValue
Molecular FormulaC18H22N4O2S
Molecular Weight358.5 g/mol
Key Functional GroupsQuinoline, Sulfonyl, Pyrazole

Kinase Inhibition

Research indicates that this compound acts as a kinase inhibitor , specifically targeting receptor interacting protein 2 (RIP2) kinase, which plays a significant role in innate immune responses. Kinases are pivotal in various signaling pathways, making their inhibition a potential therapeutic strategy for diseases such as cancer and inflammatory disorders.

The mechanism of action involves the interaction of the compound with specific kinases, leading to the modulation of signaling pathways. This interaction can result in the alteration of cellular responses, including apoptosis and proliferation.

Cytotoxicity Studies

Cytotoxicity studies have been performed on various cancer cell lines to evaluate the efficacy of this compound. The compound exhibited varying degrees of cytotoxic effects, which are summarized in the following table:

Cell LineIC50 Value (µg/mL)Activity Level
H460193.93Moderate Activity
A549208.58Moderate Activity
HT-29238.14Moderate Activity
SMMC-7721269Moderate Activity

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency.

Study on Kinase Inhibition

A study published in Nature highlighted the compound's potential as a kinase inhibitor, demonstrating its effectiveness against RIP2 kinase. The findings suggest that modifications to the compound's structure can significantly influence its biological activity, enhancing its therapeutic potential against inflammatory diseases .

Comparative Analysis

Comparative studies with similar compounds have shown that while many quinoline derivatives exhibit some level of kinase inhibition, this compound stands out due to its unique combination of functional groups. This distinct arrangement not only enhances solubility but also improves interaction specificity with biological targets .

Additional Biological Activities

Beyond kinase inhibition, compounds containing pyrazole moieties have been reported to exhibit various biological activities including anti-inflammatory and antimicrobial properties . This broad spectrum of activity suggests potential applications in treating multiple conditions beyond cancer.

Properties

Molecular Formula

C18H22N4O2S

Molecular Weight

358.5 g/mol

IUPAC Name

6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine

InChI

InChI=1S/C18H22N4O2S/c1-11-12(2)21-22-17(11)20-16-8-9-19-15-7-6-13(10-14(15)16)25(23,24)18(3,4)5/h6-10H,1-5H3,(H2,19,20,21,22)

InChI Key

CYSCYSCNHFTWFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1NC2=C3C=C(C=CC3=NC=C2)S(=O)(=O)C(C)(C)C)C

Origin of Product

United States

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